![molecular formula C7H12F2N4 B1476650 1-(2-Azidoethyl)-3-(difluoromethyl)pyrrolidine CAS No. 2098102-27-1](/img/structure/B1476650.png)
1-(2-Azidoethyl)-3-(difluoromethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)-3-(difluoromethyl)pyrrolidine, also known as A2DFP, is a synthetic molecule with potential applications in scientific research. It is a derivative of the pyrrolidine ring structure and is composed of two nitrogen atoms and two fluorine atoms. A2DFP has been studied in numerous scientific fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Complex Molecules
“1-(2-Azidoethyl)-3-(difluoromethyl)pyrrolidine” can be used in the synthesis of complex molecules. For instance, it can be used to prepare 2-Azidoethyl beta-D-Glucopyranoside .
Study of Azido Gauche Effect
The compound plays a significant role in the theoretical study of the azido gauche effect . This effect can exert control over the molecular conformation to a similar extent as the fluorine gauche effect . It has a greater extent in the charged species, amide, and vicinal diazido fragment .
Physical and Chemical Property Analysis
The compound “1-(2-Azidoethyl)-3-(difluoromethyl)pyrrolidine” is also used in the study of physical and chemical properties. Its density, dynamic viscosity, and vapor pressure have been measured over a temperature range from 273.15 K to 373.15 K . This data is crucial for understanding the behavior of the compound under different conditions .
properties
IUPAC Name |
1-(2-azidoethyl)-3-(difluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N4/c8-7(9)6-1-3-13(5-6)4-2-11-12-10/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUVNAPEQZPMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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